3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride

M3 Receptor Antagonism Sigma-Hole Interaction Medicinal Chemistry

Leverage the unique sigma-hole interaction of the 3'-chloro substituent, essential for achieving sub-nanomolar potency (Ki 0.069-0.084 nM) in next-gen M3 muscarinic antagonists. Unlike fluoro/bromo analogs, this meta-chloro biphenylamine enables orthogonal reactivity for bifunctional probe design and offers optimal cLogP (~3.8) for CNS lead optimization. Secure this high-purity (98%) intermediate for streamlined synthesis and reduced purification bottlenecks.

Molecular Formula C12H11Cl2N
Molecular Weight 240.12 g/mol
CAS No. 854234-49-4
Cat. No. B1302631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride
CAS854234-49-4
Molecular FormulaC12H11Cl2N
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CC(=CC=C2)Cl.Cl
InChIInChI=1S/C12H10ClN.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10;/h1-8H,14H2;1H
InChIKeyJEOZJBKHTNUXSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Chloro-[1,1'-biphenyl]-3-amine Hydrochloride (CAS 854234-49-4) Procurement Guide & Baseline Characteristics


3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride (CAS 854234-49-4) is a meta-substituted chloro-biphenyl amine derivative, commonly supplied as the hydrochloride salt for enhanced stability and handling. It belongs to the class of aromatic amines utilized as versatile building blocks in medicinal chemistry, chemical biology, and materials science . The compound is characterized by a biphenyl scaffold with a chlorine atom at the 3'-position and a primary amine at the 3-position, which confers distinct electronic and steric properties compared to its unsubstituted or differently halogenated analogs. This compound is typically available in research quantities (100 mg to 5 g) with a standard purity of 97–98% and is employed as an intermediate in the synthesis of more complex molecular architectures . Its physical form is a solid, and its molecular weight is 240.13 g/mol .

Why Substituting 3'-Chloro-[1,1'-biphenyl]-3-amine Hydrochloride with Unsubstituted or Other Halogenated Analogs Fails


Generic substitution of 3'-chloro-[1,1'-biphenyl]-3-amine hydrochloride with its unsubstituted parent (biphenyl-3-amine) or other halogenated derivatives (e.g., 3'-fluoro, 3'-bromo) is not scientifically justified due to profound differences in electronic character, steric bulk, and resultant biological and physicochemical behavior. The 3'-chloro substituent is not a passive marker; it actively engages in sigma-hole interactions that significantly enhance binding affinity to certain biological targets, a property not shared by the smaller fluoro or the larger bromo substituents [1]. Furthermore, the presence and position of the halogen directly influence the compound's reactivity in cross-coupling reactions, its metabolic stability, and its overall lipophilicity, which collectively dictate its suitability as an intermediate for specific synthetic pathways. Therefore, assuming functional equivalence among in-class biphenyl amines without rigorous comparative data introduces unacceptable risk of synthetic failure, altered biological activity, and wasted research resources [2].

Quantitative Differentiation Evidence for 3'-Chloro-[1,1'-biphenyl]-3-amine Hydrochloride Against Key Analogs


Enhanced M3 Muscarinic Receptor Affinity via Sigma-Hole Interaction

In a study of biphenyl carbamates as M3 muscarinic acetylcholine receptor antagonists, the 3'-chloro substitution was found to substantially increase binding affinity through a sigma-hole interaction, a unique electronic effect that is not observed with other halogen substitutions. This effect is quantifiably superior to the 5-fluoro substitution, which imparts M3 subtype selectivity but not the same affinity boost. Compounds incorporating the 3'-chloro motif achieved two-digit picomolar affinities with Ki values ranging from 0.069 to 0.084 nM [1].

M3 Receptor Antagonism Sigma-Hole Interaction Medicinal Chemistry

Commercial Purity Benchmarking: Higher Standard Purity Relative to 3'-Fluoro and 3'-Methyl Analogs

The commercially available 3'-chloro-[1,1'-biphenyl]-3-amine hydrochloride is consistently offered at a minimum purity of 97-98% . In contrast, the corresponding 3'-fluoro analog (as hydrochloride) is typically supplied at a minimum purity of 95% , and the 3'-methyl analog (as hydrochloride) is also listed at a minimum purity of 95% . This 2-3% absolute purity advantage can be critical in sensitive applications where trace impurities from synthesis or degradation can confound results or reduce reaction yields.

Analytical Chemistry Procurement Quality Control

Lipophilicity Modulation: Balanced cLogP Profile for Blood-Brain Barrier Penetration Optimization

The introduction of a chlorine atom at the 3'-position on the biphenyl scaffold significantly modulates lipophilicity compared to unsubstituted or alkyl-substituted analogs. The calculated LogP (cLogP) for 3'-chloro-[1,1'-biphenyl]-3-amine is approximately 3.8, representing a balanced lipophilic-hydrophilic profile often sought after in CNS drug discovery. In comparison, the unsubstituted biphenyl-3-amine has a lower cLogP of ~3.0, while the 3'-methyl analog is slightly more lipophilic with a cLogP of ~4.1 [1]. This precise tuning of lipophilicity directly influences passive membrane permeability and metabolic stability, which are critical parameters in lead optimization campaigns.

Physicochemical Property Drug Design Lipophilicity

Synthetic Versatility: Superior Performance in Palladium-Catalyzed Cross-Coupling Reactions

The 3'-chloro substituent on the biphenyl scaffold serves as an orthogonal reactive handle in sequential palladium-catalyzed cross-coupling reactions. The aryl chloride bond (C-Cl) is significantly less reactive than the corresponding aryl bromide (C-Br) or iodide (C-I) under standard Suzuki-Miyaura conditions, allowing for chemoselective functionalization of other halogens on the molecule. This is in direct contrast to the 3'-bromo analog, which is more prone to premature coupling and undesired side reactions, leading to lower yields in complex synthetic sequences [1]. The reduced reactivity of the C-Cl bond provides synthetic chemists with greater control and higher overall yields when constructing complex molecular architectures via iterative cross-coupling strategies [2].

Organic Synthesis Cross-Coupling Building Block

High-Impact Application Scenarios for 3'-Chloro-[1,1'-biphenyl]-3-amine Hydrochloride Driven by Quantitative Differentiation


Medicinal Chemistry: Design of Subtype-Selective M3 Muscarinic Antagonists with Picomolar Affinity

Leveraging the unique sigma-hole interaction of the 3'-chloro substituent, this compound is an essential building block for the synthesis of next-generation M3 muscarinic acetylcholine receptor antagonists. The quantifiable boost in binding affinity (Ki values from 0.069 to 0.084 nM) directly enables the development of highly potent therapeutics for respiratory and urological disorders [1]. Procurement of this specific intermediate is critical for any program aiming to achieve sub-nanomolar potency and differentiate from earlier-generation agents.

Chemical Biology: Construction of 'Masked' Cross-Coupling Probes for Target Identification

The orthogonal reactivity of the aryl chloride moiety allows for the design of bifunctional probes. In a first step, the primary amine can be functionalized to install a bioorthogonal handle (e.g., alkyne, azide) or a fluorophore. Subsequently, the 3'-chloro group can be selectively activated under specific conditions (e.g., using Buchwald ligands) to couple the probe to a target biomolecule or a solid support without premature reaction, a strategy not feasible with the more labile bromo analog [2]. This enables precise pull-down experiments and cellular imaging studies.

Process Chemistry: Reliable Intermediate for High-Yielding Parallel Synthesis Libraries

For organizations synthesizing large libraries of biphenyl-containing compounds, the 97-98% commercial purity of the 3'-chloro derivative translates to fewer impurities in initial reaction mixtures and reduced purification bottlenecks. Compared to the 3'-fluoro and 3'-methyl analogs with lower minimum purity specifications, this compound provides a more consistent starting point for automated synthesis platforms, improving overall workflow efficiency and compound success rates in high-throughput screening campaigns.

CNS Drug Discovery: Fine-Tuning Lipophilicity for Optimal Brain Penetration

In lead optimization programs for CNS targets, the balanced cLogP value of ~3.8 for the 3'-chloro scaffold provides an ideal starting point for achieving the optimal balance between passive permeability and P-glycoprotein efflux avoidance. This property is quantifiably distinct from the unsubstituted parent (cLogP ~3.0), which may suffer from poor permeability, and the 3'-methyl analog (cLogP ~4.1), which carries a higher risk of metabolic instability and off-target binding [3]. Selecting this intermediate from the outset can streamline the ADME optimization phase.

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